N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide
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Overview
Description
N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with an appropriate β-diketone under reflux conditions.
Substitution reactions: The pyrazole core is then subjected to electrophilic aromatic substitution reactions to introduce the 4-methylphenyl and phenylcarbonyl groups.
Amidation: The final step involves the reaction of the substituted pyrazole with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-yl]benzamide
- N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-4-yl]benzamide
Uniqueness
N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct pharmacological properties compared to other similar compounds. This unique structure allows it to interact with different molecular targets, leading to its diverse biological activities.
Properties
IUPAC Name |
N-[4-[5-benzamido-1-(4-methylphenyl)pyrazol-3-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O2/c1-21-12-18-26(19-13-21)34-28(32-30(36)24-10-6-3-7-11-24)20-27(33-34)22-14-16-25(17-15-22)31-29(35)23-8-4-2-5-9-23/h2-20H,1H3,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEXWPYXGYMKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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